molecular formula C9H10Cl2FN B2530863 5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride CAS No. 2445794-74-9

5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride

Cat. No.: B2530863
CAS No.: 2445794-74-9
M. Wt: 222.08
InChI Key: UHPZUHRDJSQECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride is a useful research compound. Its molecular formula is C9H10Cl2FN and its molecular weight is 222.08. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Potential Research on quinoline derivatives has led to the synthesis of compounds with significant pharmacological properties. For instance, the synthesis of novel fluoroquinolones has shown considerable antibacterial activities, highlighting the potential of these compounds in combating microbial infections (Prasad et al., 2017)(Prasad et al., 2017). Similarly, the exploration of 5-aryl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ols demonstrated potential antidepressant activity, suggesting the therapeutic scope of quinoline derivatives in mental health disorders (Houlihan et al., 1983)(Houlihan et al., 1983).

Antioxidative and Prooxidative Effects The study of the antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes shed light on the complex behavior of these compounds under different conditions. It was found that derivatives such as 7-fluoro-4-hydroxyquinoline can act either as antioxidants or prooxidants depending on their environment, suggesting a nuanced role in biological systems (Liu et al., 2002)(Liu et al., 2002).

Chemical Sensing and Metal Ion Selectivity Quinoline derivatives have also been applied in the development of chemical sensors. For example, the synthesis of 5-chloro-8-hydroxyquinoline-substituted azacrown ethers has demonstrated highly selective sensing capabilities for metal ions like Mg2+ and Fe3+, showcasing the potential of these compounds in analytical chemistry and environmental monitoring (Bordunov et al., 1996)(Bordunov et al., 1996).

Interactions with Biological Molecules Further research into the interactions between fluorodihydroquinazolin derivatives and human serum albumin using fluorescence spectroscopy provided insights into how these compounds interact with proteins. The findings indicated that fluorine substitution on the benzene ring could enhance the interaction with human serum albumin, pointing towards the significance of structural modifications in determining the biological activity of these compounds (Wang et al., 2016)(Wang et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements are also provided .

Biochemical Analysis

Biochemical Properties

5-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it may interact with cytochrome P450 enzymes, which are involved in drug metabolism and detoxification processes. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in oxidative stress responses, leading to changes in cellular redox states. Additionally, it can affect cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . These effects highlight the compound’s potential as a tool for studying cellular mechanisms and responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to downstream effects on metabolic pathways and cellular functions. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard storage conditions, but its activity may decrease over extended periods or under specific environmental conditions. Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular functions, such as altered metabolic states or changes in gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses could lead to toxicity or other adverse outcomes. Threshold effects are often observed, where a certain dosage level is required to elicit a measurable biological response. Toxic effects at high doses may include cellular damage, organ toxicity, or disruptions in normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It may interact with enzymes such as cytochrome P450s, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. The compound’s influence on metabolic pathways underscores its potential as a tool for studying metabolic regulation and enzyme function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The distribution pattern of the compound can influence its biological activity and effectiveness in experimental settings .

Properties

IUPAC Name

5-chloro-7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN.ClH/c10-8-4-6(11)5-9-7(8)2-1-3-12-9;/h4-5,12H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPZUHRDJSQECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2Cl)F)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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